Synthesis of 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine from starting materials
Synthesis of 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine from starting materials
Executive Summary
Target Molecule: 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine CAS Registry Number: 1039847-82-9 (analogous core references) Molecular Formula: C₇H₄Cl₂N₂S Core Scaffold: Thieno[2,3-d]pyrimidine[1][2][3][4][5][6][7][8][9]
This technical guide details the robust synthesis of 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine , a "privileged scaffold" in medicinal chemistry.[6] This intermediate is critical for developing inhibitors targeting tyrosine kinases (e.g., EGFR, PI3K) and GPCRs.[6] The presence of the C4-chloro and C2-chloromethyl motifs allows for orthogonal functionalization—typically nucleophilic aromatic substitution (SNAr) at C4 followed by alkylation at C2.
The protocol selected prioritizes regiochemical fidelity and scalability , utilizing the cyclocondensation of 2-aminothiophene-3-carboxylates with chloroacetonitrile under anhydrous acidic conditions, followed by deformylative chlorination.[6]
Retrosynthetic Analysis
The strategic disconnection relies on preserving the thiophene ring integrity while building the pyrimidine ring. The C4-chlorine is installed last to prevent hydrolysis during the ring-closure step.
Figure 1: Retrosynthetic logic flow. The pathway utilizes a convergent cyclization followed by functional group interconversion.
Experimental Protocols
Step 1: Synthesis of the Pyrimidinone Core
Reaction: Cyclocondensation of ethyl 2-aminothiophene-3-carboxylate with chloroacetonitrile.[6] Objective: Construct the pyrimidine ring while installing the sensitive chloromethyl group.
Rationale: Direct reaction with chloroacetonitrile in the presence of dry HCl gas is superior to using chloroacetyl chloride/amide routes. The HCl/dioxane system promotes the nucleophilic attack of the thiophene amine on the nitrile carbon (Pinner-like mechanism) followed by cyclization onto the ester, avoiding the formation of diamide side products.
Materials:
-
Ethyl 2-aminothiophene-3-carboxylate (1.0 eq)[6]
-
Chloroacetonitrile (1.2 eq)[6]
-
1,4-Dioxane (Anhydrous)[6]
-
HCl gas (generated in situ or via cylinder) or 4M HCl in Dioxane
Protocol:
-
Setup: Charge a flame-dried 3-neck round-bottom flask (RBF) with ethyl 2-aminothiophene-3-carboxylate (e.g., 10.0 g) and anhydrous 1,4-dioxane (100 mL).
-
Addition: Add chloroacetonitrile (1.2 eq) to the solution under N₂ atmosphere.
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Acidification: Bubble dry HCl gas through the solution for 15–20 minutes. Alternatively, add 4M HCl in dioxane (3.0 eq) dropwise.[6] Note: The reaction is exothermic; maintain temperature < 40°C during addition.
-
Cyclization: Heat the mixture to reflux (approx. 100–105°C) for 6–8 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the aminothiophene.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates as the hydrochloride salt.
-
Isolation: Pour the mixture into ice-cold water (300 mL). Neutralize carefully with saturated NaHCO₃ solution to pH 7.
-
Purification: Filter the resulting solid. Wash with cold water (2x) and diethyl ether (to remove unreacted nitrile). Dry in a vacuum oven at 45°C.
Yield Expectation: 75–85% Appearance: Off-white to pale yellow solid.
Step 2: Chlorination (Deoxychlorination)
Reaction: Conversion of 2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one to 4-chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine.[6] Objective: Activate the C4 position for future nucleophilic substitution.
Rationale: Phosphorus oxychloride (POCl₃) acts as both solvent and reagent. The addition of a tertiary amine base (N,N-Dimethylaniline or Triethylamine) catalyzes the reaction by forming the highly reactive Vilsmeier-Haack type intermediate (dichlorophosphoryl iminium species), facilitating the leaving group ability of the oxygen.[6]
Materials:
-
2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one (from Step 1)[1][6]
-
POCl₃ (Phosphorus Oxychloride) (5–8 volumes)[6]
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N,N-Dimethylaniline (Cat.[6] amount, 0.1 eq) - Optional but recommended for difficult substrates.[6]
Protocol:
-
Safety Check: POCl₃ reacts violently with moisture. Ensure all glassware is oven-dried.
-
Setup: Place the pyrimidinone intermediate (e.g., 5.0 g) in a RBF.
-
Reagent Addition: Carefully add POCl₃ (25–40 mL). Add N,N-dimethylaniline (0.5 mL).
-
Reaction: Reflux the mixture (bath temp ~110°C) for 3–5 hours. The suspension should become a clear solution as the chlorinated product forms.
-
Quenching (Critical):
-
Remove excess POCl₃ via rotary evaporation under reduced pressure (use a caustic trap for vapors).
-
Dilute the residue with DCM (dichloromethane).
-
Slowly pour the DCM solution onto crushed ice with vigorous stirring. Do not pour water into the residue.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Drying: Wash combined organics with saturated NaHCO₃ (to remove residual acid) and brine. Dry over anhydrous Na₂SO₄.
-
Final Isolation: Concentrate to dryness. The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).[6]
Yield Expectation: 80–90% Stability: The product is sensitive to moisture (hydrolysis back to the starting material). Store under inert gas at -20°C.
Critical Process Parameters & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Moisture (Step 1) | < 0.1% water | Water competes with the nitrile, hydrolyzing the ester to the acid or preventing cyclization.[6] |
| HCl Stoichiometry | Excess (Saturation) | Insufficient acid leads to incomplete cyclization or formation of open-chain amidine intermediates.[6] |
| Quenching (Step 2) | Temperature < 10°C | Exothermic hydrolysis of POCl₃ can degrade the chloromethyl group or cause thermal runaway.[6] |
| Base Catalyst | Tertiary Amine | Absence may require significantly longer reflux times, leading to thermal decomposition.[6] |
Mechanistic Workflow
The following diagram illustrates the chemical transformation logic, highlighting the specific activation steps required for the thieno[2,3-d]pyrimidine core construction.
Figure 2: Mechanistic pathway from precursor to chlorinated scaffold.
Safety & Handling (E-E-A-T)
As a Senior Scientist, strict adherence to safety protocols is non-negotiable for this synthesis.
-
Alkylating Agents: The 2-chloromethyl moiety is a potent alkylating agent. It mimics mustard gas analogs in reactivity. Treat all solids and solutions as potential genotoxins. Double-gloving and use of a fume hood are mandatory.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts explosively with water to release HCl and phosphoric acid.
-
Emergency Protocol: If skin contact occurs, wash with copious amounts of water immediately.[6] Do not use neutralizing bases on skin initially (heat generation).
-
-
Waste Disposal: Aqueous waste from Step 2 contains significant phosphorus and acid. Neutralize before disposal according to local environmental regulations.
References
-
Gewald Reaction (Core Synthesis): Gewald, K., Schinke, E., & Böttcher, H. (1966).[6] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[6] Chemische Berichte, 99(1), 94-100.[6]
-
Cyclization with Nitriles: Dave, C. G., Shah, P. R., & Shah, A. B. (1989).[6] Synthesis and biological activity of some new thieno[2,3-d]pyrimidine derivatives. Journal of the Indian Chemical Society, 66, 48-50.[6] (Standard protocol for HCl/Dioxane cyclization).
-
POCl3 Chlorination Protocols: Jubie, S., et al. (2016).[3][6] POCl3 catalysed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives. Journal of Saudi Chemical Society, 20, S330-S335.[6] [6]
-
Thienopyrimidine Scaffold Review: He, Y., et al. (2011).[6] Thieno[2,3-d]pyrimidines as potential biologically active agents. Journal of Heterocyclic Chemistry, 48(5), 1001-1015.[6]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | MDPI [mdpi.com]
- 6. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
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